molecular formula C23H27FN2O4 B2849667 2-(4-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921793-31-9

2-(4-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No. B2849667
CAS RN: 921793-31-9
M. Wt: 414.477
InChI Key: QMVUQUCUPKPRGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the fluorophenoxy group could potentially be introduced via a nucleophilic aromatic substitution reaction . The tetrahydrobenzo[b][1,4]oxazepin ring might be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the tetrahydrobenzo[b][1,4]oxazepin ring. This ring system can exist in different conformations . The fluorophenoxy and acetamide groups are likely to contribute to the polarity of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid . The fluorine atom on the phenoxy group could potentially be displaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar groups like the acetamide could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Antipsychotic Agents : A study on the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed potential antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, suggesting a novel pathway for antipsychotic drug development (Wise et al., 1987).

Anti-Inflammatory Activity

  • Anti-inflammatory Derivatives : Research on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives demonstrated significant anti-inflammatory activities, highlighting a method for creating anti-inflammatory agents (Sunder & Maleraju, 2013).

Fluorescence and Imaging

  • Fluorescence Imaging : Studies on compounds with fluorescence properties, such as iodoacetamidotetramethylrhodamine isomers, contribute to the development of imaging agents for biological research, offering insights into the design of fluorescent probes for cellular imaging (Corrie & Craik, 1994).

Ligand Binding and Peripheral Receptors

  • Peripheral Benzodiazepine Receptors : Investigation into [3H]N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide as a selective ligand for peripheral benzodiazepine receptors in rat brains underscores the role of structural specificity in receptor-ligand interactions and potential applications in neurological research (Chaki et al., 1999).

Organic Synthesis Techniques

  • Synthetic Methodologies : Research on the solid support synthesis of dibenz[b,f]oxazepin-11(10H)-ones and related compounds emphasizes advances in organic synthesis techniques, providing efficient routes to complex heterocyclic compounds which are often key structures in pharmacologically active molecules (Ouyang et al., 1999).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O4/c1-15(2)12-26-19-11-17(7-10-20(19)30-14-23(3,4)22(26)28)25-21(27)13-29-18-8-5-16(24)6-9-18/h5-11,15H,12-14H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVUQUCUPKPRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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